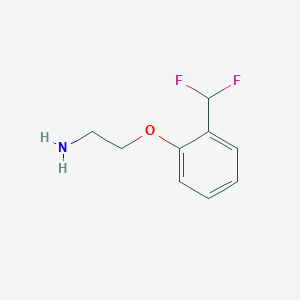2-(2-(Difluoromethyl)phenoxy)ethan-1-amine
CAS No.: 1780780-52-0
Cat. No.: VC3087809
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1780780-52-0 |
|---|---|
| Molecular Formula | C9H11F2NO |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 2-[2-(difluoromethyl)phenoxy]ethanamine |
| Standard InChI | InChI=1S/C9H11F2NO/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9H,5-6,12H2 |
| Standard InChI Key | QPONQHNFTSFMOM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)F)OCCN |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)F)OCCN |
Introduction
Chemical Structure and Properties
2-(2-(Difluoromethyl)phenoxy)ethan-1-amine is characterized by a phenoxy backbone with a difluoromethyl substituent at the ortho position (position 2) and an ethylamine chain connected to the phenoxy oxygen. The molecular structure combines several key functional groups:
-
A phenyl ring core
-
A difluoromethyl substituent (-CHF₂) at position 2
-
A phenoxy linkage (-O-)
-
An ethylamine chain (-CH₂-CH₂-NH₂)
Based on the properties of structurally similar compounds, we can infer several physicochemical characteristics for this molecule:
The similar compound 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine (CAS 771571-67-6) has a molecular formula of C₉H₁₁F₂NO and a structure that differs only in the arrangement of atoms in the fluorinated group .
Structural Relationship to Other Fluorinated Compounds
Understanding the relationship between 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine and other fluorinated derivatives provides valuable insights into its potential properties.
Comparison with 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine
The closest structural analog found in the literature is 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine (CAS 771571-67-6) . The key difference is in the position and nature of the fluorinated group:
Relationship to Trifluoromethyl Analogs
Several trifluoromethyl-containing phenoxy ethanamines appear in the literature, including:
These compounds contain a trifluoromethyl group (-CF₃) instead of a difluoromethyl group (-CHF₂), which affects their electron distribution, lipophilicity, and potentially their biological activity.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | 2-substituted phenol + 1,2-dihaloethane → 1-halo-2-(2-substituted phenoxy)ethane | Base (e.g., NaOH, KOH), phase transfer catalyst |
| 2 | 1-halo-2-(2-substituted phenoxy)ethane + phthalimide salt → phthalimide derivative | Phase transfer catalyst |
| 3 | Phthalimide derivative + base → final amine | Alkali metal hydroxide |
The patent specifies that this method is effective for various 2-alkoxy phenols, and it could potentially be adapted for 2-difluoromethylphenol .
Alternative Gabriel Synthesis Approach
An alternative approach might involve:
-
Formation of the 2-(2-difluoromethylphenoxy)acetonitrile from 2-difluoromethylphenol and chloroacetonitrile
-
Reduction of the nitrile group to obtain the amine
This method is mentioned indirectly in relation to other phenoxyethylamine derivatives .
Structure-Activity Relationships
Based on similar compounds, several structure-activity relationship principles may apply to 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine:
Effect of Fluorination Pattern
The position and type of fluorination significantly affect biological activity:
| Fluorination Pattern | Observed Effects in Similar Compounds |
|---|---|
| Ortho-substitution (position 2) | May introduce conformational constraints due to steric effects |
| Difluoromethyl vs. trifluoromethyl | Different electron-withdrawing capacity and lipophilicity |
| Phenoxy linkage vs. direct attachment | Affects flexibility and interaction with binding sites |
Pharmacophore Elements
The compound contains several key pharmacophore elements common to bioactive amines:
-
Basic nitrogen (amine): Often serves as a hydrogen bond acceptor and can form ionic interactions with acidic residues in binding pockets
-
Aromatic ring: Provides hydrophobic interactions and π-stacking potential
-
Fluorinated substituent: Modulates electronic properties and increases metabolic stability
-
Phenoxy oxygen: Provides hydrogen bond acceptor capability and affects molecular geometry
Physical and Chemical Properties
The physical and chemical properties of 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine would be expected to be consistent with other phenoxyethylamines, with specific modifications due to the difluoromethyl group:
Stability Considerations
Fluorinated compounds generally exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. For 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine, recommended storage conditions would likely be similar to those for related compounds:
-
Storage under inert gas (nitrogen or argon)
-
Temperature control (2-8°C)
Reactivity Profile
The compound contains several reactive sites:
-
Primary amine: Susceptible to nucleophilic substitution reactions, acylation, and Schiff base formation
-
Difluoromethyl group: Relatively stable but can undergo defluorination under specific conditions
-
Phenoxy linkage: Generally stable but can be cleaved under strong acidic or basic conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume